molecular formula C7H4ClNO B1588078 2-Chloro-6-hydroxybenzonitrile CAS No. 89999-90-6

2-Chloro-6-hydroxybenzonitrile

Cat. No. B1588078
CAS RN: 89999-90-6
M. Wt: 153.56 g/mol
InChI Key: QAZAWPCTVDEZCT-UHFFFAOYSA-N
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Patent
US06022894

Procedure details

To a solution of 18-crown-6 (3.96 g, 15 mmol) in 30 mL of acetonitrile were added dry potassium acetate (1.47 g, 15 mmol) and 2-chloro-6-fluorobenzonitrile (1.56 g, 10 mmol). The reaction was refluxed under nitrogen for 25 hours, then cooled to room temperature. Sodium hydroxide (2 mL of a 10M solution, 20 mmol) and water (5 mL) were added, and the reaction stirred at room temperature for two hours. The acetonitrile was removed on a rotary evaporator, and the residue was taken up in ether and water. The basic aqueous layer was washed three times with ether. The aqueous layer was then made acidic with HCl, and the product extracted into ether. The ether layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid was crystallized from water/methanol to yield 1.11 g of 3-chloro-2-cyanophenol.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1[O:18][CH2:17][CH2:16]OCCOCCOCCOCCOC1.C([O-])(=O)C.[K+].[Cl:24][C:25]1[CH:32]=[CH:31]C=C(F)[C:26]=1[C:27]#[N:28].[OH-].[Na+]>C(#N)C.O>[Cl:24][C:25]1[C:26]([C:27]#[N:28])=[C:17]([OH:18])[CH:16]=[CH:31][CH:32]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
1.47 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
1.56 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed under nitrogen for 25 hours
Duration
25 h
CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed on a rotary evaporator
WASH
Type
WASH
Details
The basic aqueous layer was washed three times with ether
EXTRACTION
Type
EXTRACTION
Details
made acidic with HCl, and the product extracted into ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallized from water/methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.